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molecular formula C15H14ClN3O3S B8689032 3-chloro-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide CAS No. 53297-79-3

3-chloro-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide

Cat. No. B8689032
M. Wt: 351.8 g/mol
InChI Key: RDRUUAYFDUPERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963706

Procedure details

2-Phenylamino-N-(2-chloro-4-sulphamoylphenyl)-acetamide (34.0g) was dissolved in ethanol (300 ml) and paraformaldehyde (6.0g) in water (600 ml) added. The mixture was refluxed 4 hours, cooled and worked up as in Example 2(c) to yield 20 g m.p. 206°
Name
2-Phenylamino-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=2[Cl:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:23]=O>C(O)C.O>[C:1]1([N:7]2[CH2:8][C:9](=[O:10])[N:11]([C:12]3[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=3[Cl:22])[CH2:23]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
2-Phenylamino-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
34 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C=O
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to yield 20 g m.p. 206°

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1CN(C(C1)=O)C1=C(C=C(C=C1)S(N)(=O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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